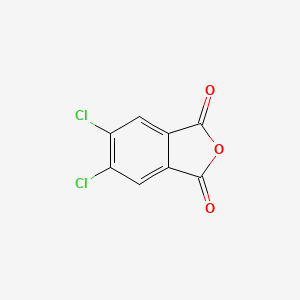

4,5-Dichlorophthalic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSOWUBMELTORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240970 | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-06-3 | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichlorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichlorophthalic Anhydride (CAS No. 942-06-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dichlorophthalic anhydride (B1165640), a pivotal chemical intermediate in various industrial and pharmaceutical applications. This document details its physicochemical properties, synthesis, chemical reactivity, experimental protocols, and essential safety information, tailored for professionals in research and development.

Physicochemical Properties

4,5-Dichlorophthalic anhydride is a solid, white to almost white crystalline powder.[1] Its core chemical and physical properties are summarized below, providing a foundational understanding of its characteristics.

| Property | Value | Source(s) |

| CAS Number | 942-06-3 | [2] |

| Molecular Formula | C₈H₂Cl₂O₃ | [1][2] |

| Molecular Weight | 217.00 g/mol | [1][2] |

| IUPAC Name | 5,6-dichloro-2-benzofuran-1,3-dione | [2] |

| Synonyms | 4,5-Dichloro-1,3-isobenzofurandione | [3] |

| Melting Point | 185-187 °C[4], 186.0 to 189.0 °C | [4] |

| Boiling Point | 313 °C | [4] |

| Appearance | White to Almost white powder to crystal | [1] |

| Purity | >98.0% (GC) | [1] |

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the dehydration of its corresponding dicarboxylic acid, 4,5-Dichlorophthalic acid.[5] A documented method for producing the acid involves the chlorination of neutral sodium phthalate (B1215562) in an aqueous solution of sodium carbonate, using antimony salts as a catalyst.[6] The resulting mixture of chlorophthalic acids is then processed to isolate the 4,5-dichloro isomer.[6]

The general workflow for its synthesis can be visualized as follows:

Caption: General synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its anhydride group.[7][8] It readily reacts with various nucleophiles, leading to the opening of the anhydride ring.[8][9] This reactivity is fundamental to its application in the chemical, plastic, agrochemical, and pharmaceutical industries.[7][8][10]

In pharmaceutical and drug development, derivatives of cyclic anhydrides are used to construct bioactive compounds with a wide range of properties, including antiviral, antitumor, and antimicrobial activities.[7] Specifically, 4,5-Dichlorophthalic acid, the precursor and hydrolysis product, is identified as a key pharmaceutical intermediate for synthesizing various active pharmaceutical ingredients (APIs).[11]

The anhydride's reaction with nucleophiles like thiosemicarbazide (B42300) and various amines produces carboxylic acid and phthalimide (B116566) derivatives.[8][9] These reactions are crucial for creating more complex molecular architectures for novel drug candidates.[9][11]

Caption: Reaction pathway of this compound with nucleophiles.

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. The following protocols are based on the synthesis of derivatives from this compound as described in the literature.[7][9]

4.1. Synthesis of 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid (1) [7]

-

Reactants: this compound (1 mmol) and thiosemicarbazide (1.5 mmol).

-

Solvent: Boiling glacial acetic acid (15 mL).

-

Procedure: Dissolve this compound in boiling glacial acetic acid. Add thiosemicarbazide to the solution. Reflux the reaction mixture for 6 hours.

-

Work-up: Cool the reaction mixture. The resulting solid is collected by filtration and washed with water and ether.[9]

-

Yield: 75%.[9]

4.2. Synthesis of 2-Acetyl-5,6-dichloroisoindoline-1,3-dione (2) [7][9]

-

Reactant: Compound 1 (1 mmol) from the previous step.

-

Reagent: Acetic anhydride (10 mL).

-

Procedure: Reflux Compound 1 with acetic anhydride for 7 hours.

-

Work-up: Cool the reaction mixture. The resulting solid product is collected.

-

Yield: 60%.[9]

4.3. General Procedure for Synthesis of Phthalimide Derivatives (e.g., with Ethylene (B1197577) Diamine) [7]

-

Reactants: this compound and ethylene diamine.

-

Procedure: Treatment of the anhydride with ethylene diamine affords the corresponding 1,3-dione symmetric structure.[7]

-

Characterization: The resulting product is typically characterized using NMR, IR, and Mass Spectrometry to confirm its chemical structure.[7][9]

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to adhere to strict safety protocols when handling this chemical.[12]

5.1. GHS Hazard Classification

| Hazard Class | Category | GHS Statement(s) | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][12] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][12] |

5.2. Recommended Safety and First Aid Procedures

Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used.[3][12] Work should be conducted in a well-ventilated area or under a fume hood.[12]

Caption: Recommended first aid measures for exposure to this compound.

5.3. Stability and Storage

The compound is stable under recommended storage conditions.[12] It should be stored in a cool, dark place, preferably below 15°C, and under an inert gas as it is sensitive to moisture. It is incompatible with strong oxidizing agents.[12] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen chloride gas.[12]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H2Cl2O3 | CID 70334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 942-06-3 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. SU41515A1 - The method of obtaining 4,5-dichlorophthalic acid - Google Patents [patents.google.com]

- 7. Reactivity of this compound towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactivity of this compound towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Physical Properties of 4,5-Dichlorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 4,5-Dichlorophthalic anhydride (B1165640). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a chemical intermediate and building block in synthesizing complex organic molecules, dyes, and pigments.[1][2][3][4]

Core Physical and Chemical Properties

4,5-Dichlorophthalic anhydride is a solid, crystalline compound at room temperature.[1][5][6] Its key physical and chemical identifiers are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂Cl₂O₃ | [1][5][7][8] |

| Molecular Weight | 217.00 g/mol | [1][5][7][8] |

| CAS Number | 942-06-3 | [1][5][6][7] |

| Appearance | White to almost white or yellow to grey crystalline powder | [1][5][6][9][10] |

| Melting Point | 185 - 189 °C | [1][6][9][10][11] |

| Boiling Point | 313 °C (lit.) | [11] |

| Purity | >97.5% (HPLC), >98.0% (GC) | [5][6][9][10] |

| InChI | InChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H | [5][7] |

| SMILES | O=C1OC(=O)c2cc(Cl)c(Cl)cc21 | [5][7] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties and purity of this compound.

Melting Point Determination

The melting point of this compound is a crucial indicator of its purity.[1] A sharp melting range, typically within 0.5-1.0°C, suggests a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of about 3 mm.[7] The tube is tapped gently to ensure dense packing.[3][7]

-

Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.[7]

-

Measurement: The capillary tube is placed in the apparatus and heated.[7] An initial rapid heating can be done to determine an approximate melting point. Subsequently, a new sample is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 10-20°C below the approximate melting point.[3][9]

-

Data Recording: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[3]

Purity Analysis by Chromatography

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard techniques to assess the purity of this compound, with commercial grades often specifying a purity of >98% by GC and >97.5% by HPLC.[5][6][9][10]

Gas Chromatography (GC) Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a precisely weighed sample in a volatile organic solvent, such as acetone (B3395972) or dichloromethane.[11][12] The concentration is typically around 10 µg/mL.[13]

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar) and a detector (e.g., Flame Ionization Detector - FID) is used.[14]

-

Injection and Separation: A small volume (e.g., 1 µL) of the sample solution is injected into the heated injection port, where it vaporizes.[13][15] An inert carrier gas, like helium or nitrogen, transports the vaporized sample through the column.[16][17] The separation is based on the differential partitioning of the components between the carrier gas (mobile phase) and the liquid stationary phase coating the column.[17] The column temperature is programmed to increase gradually to ensure the separation of compounds with a range of boiling points.[17]

-

Data Analysis: The detector generates a signal as each component elutes from the column, resulting in a chromatogram with peaks.[16] The area under each peak is proportional to the concentration of that component.[10] The percent purity is calculated by dividing the area of the peak corresponding to this compound by the total area of all peaks (excluding the solvent peak).[10]

High-Performance Liquid Chromatography (HPLC) Protocol:

-

Sample Preparation: A sample of this compound is accurately weighed and dissolved in a suitable mobile phase solvent to a known concentration. The solution is filtered to remove any particulate matter.

-

Instrumentation: An HPLC system consisting of a pump, injector, column (e.g., a reverse-phase C18 column), a detector (e.g., UV-Vis detector), and a data acquisition system is used.[18][19]

-

Separation: The prepared sample solution is injected into the HPLC system. The mobile phase, a solvent or mixture of solvents, is pumped through the column at a constant flow rate.[6][18] Separation of the sample components occurs based on their differential affinity for the stationary phase packed in the column and the mobile phase.[6]

-

Data Analysis: The detector records the elution of components, producing a chromatogram.[20] The purity is determined by comparing the area of the peak for this compound to the total area of all peaks in the chromatogram.[20]

Spectroscopic Data

Spectroscopic techniques are essential for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. For this compound, characteristic strong absorption peaks for the carbonyl groups (C=O) of the anhydride are expected.[2][3] One source indicates the IR spectrum conforms to the standard for the compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.[2][3][21] For ¹H NMR, a sample is typically dissolved in a deuterated solvent like CDCl₃.[4][12]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[2][3][7][21] GC-MS, which couples gas chromatography with mass spectrometry, is a powerful technique for separating and identifying components in a mixture.[11][12][22]

Reactivity and Synthesis Workflow

This compound is a versatile intermediate used in the synthesis of various derivatives.[2][3][4] Its anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions. For example, it reacts with amines and other nucleophiles to form phthalimide (B116566) and dicarboxylic acid derivatives.[2][3][4]

The following diagram illustrates a general experimental workflow for the synthesis of a dicarboxylic acid derivative from this compound, based on its reaction with thiosemicarbazide (B42300) as described in the literature.[2]

Caption: Synthesis workflow for a dicarboxylic acid derivative.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. webassign.net [webassign.net]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. conductscience.com [conductscience.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. scribd.com [scribd.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. youtube.com [youtube.com]

- 11. memphis.edu [memphis.edu]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. uoguelph.ca [uoguelph.ca]

- 14. rsc.org [rsc.org]

- 15. uwosh.edu [uwosh.edu]

- 16. oshadhi.co.uk [oshadhi.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]

- 19. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 20. moravek.com [moravek.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure and Properties of 4,5-Dichlorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorophthalic anhydride (B1165640) is a chlorinated aromatic compound that serves as a crucial building block in the synthesis of a wide array of organic molecules.[1][2] Its unique structural features, including the presence of two chlorine atoms on the benzene (B151609) ring and a reactive anhydride group, make it a valuable intermediate in the pharmaceutical, agrochemical, and polymer industries.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 4,5-Dichlorophthalic anhydride.

Molecular Structure and Chemical Identity

This compound is a solid, crystalline compound with the chemical formula C₈H₂Cl₂O₃.[4][5][6] The molecule consists of a phthalic anhydride core, which is a benzene ring fused to a five-membered anhydride ring, with two chlorine atoms substituted at the 4th and 5th positions of the benzene ring.

Systematic Information:

| Identifier | Value |

| IUPAC Name | 5,6-dichloro-2-benzofuran-1,3-dione[4][7] |

| CAS Number | 942-06-3[4] |

| Molecular Formula | C₈H₂Cl₂O₃[4][5][6] |

| SMILES | C1=C2C(=CC(=C1Cl)Cl)C(=O)OC2=O[4][5] |

| InChI | InChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H[4] |

| InChIKey | ULSOWUBMELTORB-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Weight | 217.00 g/mol [4][6] |

| Monoisotopic Mass | 215.9381 Da[5] |

| Melting Point | 185-187 °C[8] |

| Boiling Point | 313 °C[8] |

| Appearance | White to off-white crystalline powder |

Synthesis of this compound

The primary method for the synthesis of this compound involves the dehydration of 4,5-Dichlorophthalic acid. This can be achieved through various methods, including heating the acid or using a dehydrating agent.

Experimental Protocol: Dehydration of 4,5-Dichlorophthalic Acid

A common laboratory-scale synthesis involves the following steps:

-

Starting Material: 4,5-Dichlorophthalic acid.

-

Reaction: The dicarboxylic acid is heated above its melting point, typically in the range of 210-212 °C, leading to the elimination of a water molecule and the formation of the cyclic anhydride.[9]

-

Purification: The resulting this compound can be purified by recrystallization from a suitable solvent, such as chloroform, or by sublimation.[9]

The synthesis pathway can be visualized as a simple workflow:

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structure of this compound has been extensively characterized using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the carbonyl groups (C=O) of the anhydride ring are observed around 1700-1850 cm⁻¹. Specifically, peaks at 1663 cm⁻¹ and 1702 cm⁻¹ have been reported.[3] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Due to the symmetry of the molecule, the two protons on the benzene ring are chemically equivalent and typically show a single sharp singlet in the aromatic region of the spectrum. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | The ¹³C NMR spectrum shows distinct signals for the carbonyl carbons, the chlorinated aromatic carbons, and the aromatic carbons attached to the anhydride ring. |

| Mass Spectrometry (MS) | The mass spectrum confirms the molecular weight of the compound, with the molecular ion peak (M⁺) observed at m/z corresponding to its isotopic distribution. |

Reactivity and Applications in Drug Development

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its anhydride group towards nucleophiles. This reactivity allows for the introduction of the dichlorophthaloyl group into various molecules, a key step in the synthesis of more complex structures.

Reactions with Nucleophiles

The anhydride ring can be readily opened by a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding phthalic acid monoamides, monoesters, and monothioesters, respectively.[1][2][3] These reactions are fundamental to its use as a building block.

A generalized reaction workflow is depicted below:

Caption: General Reactivity of this compound.

Role in Pharmaceutical Synthesis

The dichlorinated phthalic acid scaffold is a component of several biologically active molecules. Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. While this compound itself is not typically an active pharmaceutical ingredient (API), it serves as a critical intermediate in the synthesis of APIs.[10] Its use allows for the construction of complex molecular architectures necessary for therapeutic activity.[10] The reliable supply of high-purity 4,5-Dichlorophthalic acid and its anhydride is therefore crucial for the pharmaceutical industry.[10]

Conclusion

This compound is a well-characterized chemical compound with significant applications in organic synthesis, particularly in the development of new pharmaceuticals and other specialty chemicals. Its defined molecular structure, predictable reactivity, and established spectroscopic profile make it an invaluable tool for researchers and professionals in the field of drug development and materials science. This guide provides a foundational understanding of its key characteristics to support its effective use in research and manufacturing.

References

- 1. Reactivity of this compound towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivity of this compound towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C8H2Cl2O3 | CID 70334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H2Cl2O3) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound | 942-06-3 [chemicalbook.com]

- 9. SU41515A1 - The method of obtaining 4,5-dichlorophthalic acid - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

Technical Guide: Solubility Profile of 4,5-Dichlorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4,5-Dichlorophthalic Anhydride (B1165640). Due to a lack of extensive quantitative solubility data in publicly available literature, this document summarizes known qualitative information and presents a standard experimental protocol for determining the solubility of this compound.

Core Compound Information

4,5-Dichlorophthalic Anhydride

-

CAS Number: 942-06-3

-

Molecular Formula: C₈H₂Cl₂O₃

-

Molecular Weight: 217.01 g/mol

Solubility Data

A thorough review of scientific literature and chemical databases reveals limited quantitative solubility data for this compound. The available information is primarily qualitative, indicating its solubility in various organic solvents for the purpose of chemical reactions.

Quantitative Solubility Data

One source provides a computationally derived solubility value, which should be considered an estimate and not a substitute for experimental data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Data Type |

| Not Specified | Not Specified | 0.16 | 0.000735 | Calculated[1] |

Qualitative Solubility Information

Several research articles describe the use of this compound in various solvents, suggesting at least partial solubility. This information can be valuable for selecting potential solvents for experimental work.

| Solvent | Observation |

| Glacial Acetic Acid | This compound can be dissolved in boiling glacial acetic acid for reactions.[2] In one instance, 21.71 g was dissolved in a mixture of 160 mL of glacial acetic acid and 120 mL of dimethylacetamide (DMAc). |

| Acetone | Purification processes are reportedly hindered by the compound's solubility in acetone. |

| Dichloromethane | Noted as a solvent in which the compound is soluble, affecting purification. |

| Trichloromethane | Mentioned as a solvent where the compound exhibits solubility, which can complicate purification. |

| Dimethylformamide (DMF) | Used as a solvent for reactions involving this compound, indicating its utility as a solvent. |

| Trichlorobenzene | Employed as a reaction solvent at high temperatures (195-200 °C).[3] |

| Hexane | The compound is reported to be insoluble in non-polar solvents like hexane. |

Experimental Protocol for Solubility Determination

The following is a standard experimental protocol for determining the solubility of a solid compound like this compound in various solvents. This method is based on the isothermal saturation technique, which is a reliable and widely used approach.

Principle

A supersaturated solution of the compound in the solvent of interest is prepared at a specific temperature. The solution is then allowed to equilibrate, and the concentration of the dissolved solute in the saturated solution is determined.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in the jacketed glass vessel.

-

Heat the mixture while stirring to a temperature slightly above the target experimental temperature to ensure supersaturation.

-

Cool the solution to the desired temperature and maintain it using the thermostatic water bath.

-

Allow the solution to equilibrate with continuous stirring for a sufficient period (e.g., 24 hours) to ensure that the solution is saturated.

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter. This prevents the crystallization of the solute during sampling.

-

-

Analysis:

-

Accurately dilute the collected sample with a suitable solvent in a volumetric flask.

-

Determine the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the specific temperature using the measured concentration and the dilution factor. The results can be expressed in g/100 mL, mg/mL, or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for experimental solubility determination.

References

An In-depth Technical Guide to the Reactivity Profile of 4,5-Dichlorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichlorophthalic anhydride (B1165640) is a versatile difunctional molecule widely utilized as a building block in organic synthesis, polymer chemistry, and medicinal chemistry. Its reactivity is primarily dictated by the electrophilic nature of the anhydride ring, which is susceptible to nucleophilic attack, leading to ring-opening or imidization reactions. The presence of two chlorine atoms on the aromatic ring further influences its chemical properties, enhancing its utility in the synthesis of flame-retardant materials and serving as a scaffold for biologically active compounds. This technical guide provides a comprehensive overview of the reactivity profile of 4,5-dichlorophthalic anhydride, detailing its reactions with various nucleophiles, its application in polymer synthesis, and the biological potential of its derivatives. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reactivity of this compound stems from the two electrophilic carbonyl carbons within the anhydride ring. This functionality readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. The general mechanism involves the initial attack of the nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This is followed by the ring-opening of the anhydride to yield a carboxylic acid derivative. Subsequent reactions, such as cyclization, can occur depending on the nature of the nucleophile and the reaction conditions.

dot```dot

graph "Nucleophilic Acyl Substitution" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophile (Nu-H)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tetrahedral Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ring-Opened Product" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "Tetrahedral Intermediate" [label="Nucleophilic Attack"]; "Nucleophile (Nu-H)" -> "Tetrahedral Intermediate"; "Tetrahedral Intermediate" -> "Ring-Opened Product" [label="Ring Opening"]; }

Caption: Synthesis of N-substituted phthalimides.

Reaction with Thiosemicarbazide (B42300)

The reaction of this compound with thiosemicarbazide in boiling glacial acetic acid results in the ring-opened product, 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid. [1]This derivative serves as a versatile intermediate for the synthesis of various heterocyclic compounds.

Experimental Protocol: Synthesis of 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid [1] this compound (1 mmol) is dissolved in boiling glacial acetic acid (15 mL), followed by the addition of thiosemicarbazide (1.5 mmol). The reaction mixture is refluxed for 6 hours. The resulting solid is then filtered and washed with water and ether. [1]

| Product | Yield (%) | Melting Point (°C) |

|---|

| 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid | 75 | 220 |

Table 2: Yield and melting point for the reaction with thiosemicarbazide. [1]

Reactions with Oxygen-Based Nucleophiles

Reaction with Alcohols: Esterification

The reaction of this compound with alcohols leads to the formation of monoesters of 4,5-dichlorophthalic acid. This reaction typically requires heating and can be catalyzed by acids. For instance, the methanolysis of phthalic anhydride, a similar compound, can be achieved by refluxing with methanol (B129727).

Experimental Protocol: General Procedure for Methanolysis of Phthalic Anhydride

Powdered phthalic anhydride (0.5 mol) and methanol (2.47 mol) are heated under reflux with stirring for several hours. The excess methanol is then removed by distillation to yield the mono-methyl ester.

| Reactant | Product | Conditions |

| Phthalic Anhydride, Methanol | Mono-methyl phthalate (B1215562) | Reflux |

Table 3: General conditions for the methanolysis of phthalic anhydride.

Polymer Synthesis

This compound is a valuable monomer in the synthesis of high-performance polymers such as polyesters and polyimides. The presence of chlorine atoms can impart desirable properties like flame retardancy and improved thermal stability to the resulting polymers.

Polyesters

Polyesters can be synthesized through the polycondensation reaction of this compound with diols, such as ethylene (B1197577) glycol. The reaction initially forms a hydroxy-terminated polyester, which can then undergo further reactions to increase the molecular weight.

Experimental Protocol: General Procedure for Polyester Synthesis

This compound and a diol (e.g., ethylene glycol) are heated together, often in the presence of a catalyst like sodium acetate. The reaction proceeds with the elimination of water, which is removed to drive the polymerization to completion.

dot

Caption: Polyester synthesis from this compound.

Polyimides

Polyimides are synthesized via a two-step process involving the reaction of a dianhydride with a diamine. The first step, carried out at ambient temperature in a polar aprotic solvent, yields a soluble poly(amic acid) precursor. The second step involves thermal or chemical imidization to form the final, often insoluble and highly stable, polyimide. The properties of the resulting polyimide are highly dependent on the specific dianhydride and diamine monomers used.

Synthesis of this compound

This compound is typically prepared from its corresponding diacid, 4,5-dichlorophthalic acid.

Synthesis of 4,5-Dichlorophthalic Acid

One method for the synthesis of 4,5-dichlorophthalic acid involves the chlorination of sodium phthalate in an aqueous solution. [2]The process can be catalyzed by antimony salts. [2] Experimental Protocol: Synthesis of 4,5-Dichlorophthalic Acid [2] Neutral sodium phthalate is chlorinated in an aqueous solution of sodium carbonate at ordinary temperature in the presence of an antimony salt catalyst. The resulting mixture of chlorophthalic acids is extracted and purified. [2]

Dehydration to this compound

The conversion of 4,5-dichlorophthalic acid to the anhydride is achieved through dehydration. A common method involves heating the diacid with a dehydrating agent such as acetic anhydride or acetyl chloride.

Experimental Protocol: Dehydration of 4,5-Dichlorophthalic Acid [1] 4,5-Dichlorophthalic acid is suspended in acetyl chloride and the mixture is heated at reflux with stirring for 2 hours. The resulting suspension is then concentrated in vacuo to yield this compound. [1]

Applications in Drug Development

Derivatives of this compound have shown promise in medicinal chemistry. The phthalimide (B116566) moiety is a known pharmacophore present in various biologically active compounds. The chlorine substituents on the aromatic ring can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity.

Research has shown that various phthalimide derivatives exhibit a range of biological activities, including anticancer and antiviral properties. For example, certain N-substituted phthalimides have been investigated for their potential as antiviral agents. While specific studies on the direct use of 4,5-dichlorophthalimide (B101854) derivatives in drug development are emerging, the core structure represents a valuable scaffold for the design of new therapeutic agents.

Quantitative Data Summary

Table 4: Spectroscopic Data for Selected this compound Derivatives [1]

| Compound | 1H NMR (δ, ppm, DMSO-d6) | 13C NMR (δ, ppm, DMSO-d6) | IR (ν, cm-1) |

|---|---|---|---|

| 1 | 14.11 (br s, 1H, -COOH), 10.48 (s, 1H, -CO.NH.NH.CS-), 9.47 (s, 1H, -CO.NH.NH.CS-), 8.22 (s, 1H, H-6), 8.07 (s, 1H, H-3), 7.85, 7.43 (each s, each 1H, -NH2) | 182.7 (C=S), 166.5 (C-7), 166.0 (-CONH-), 136.8 (C-4), 135.4 (C-5), 133.3 (C-2), 131.6 (C-1), 130.9 (C-6), 130.7 (C-3) | 1663, 1702 (C=O), 3243–3439 (NH & NH2) |

| 2 | 8.50 (s, 2H, H-4/7), 2.43 (s, 3H, -NCOCH3) | 170.0 ((-NCOCH3), 163.3 (C-1/3), 139.5 (C-5/6), 129.6 (C-3a,3b), 127.2 (C-4/7), 24.7 (-NCOCH3) | 1727, 1796 (C=O) |

| 10 | 8.22 (s, 2H, H-4/7), 7.95, 7.73 (each s, each 1H, -NH2), 3.80 (t, J = 7 Hz, 2H, H-1'), 2.92 (t, J = 7 Hz, 2H, H-2') | 163.0 (C-1/3), 137.8 (C-5/6), 126.0 (C-3a,3b), 125.7 (C-4/7), 43.3, 36.5 (-NCH2-CH2NH2) | - |

(Compound 1: 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid; Compound 2: 2-Acetyl-5,6-dichloroisoindoline-1,3-dione; Compound 10: 2-(2-aminoethyl)-5,6-dichloroisoindoline-1,3-dione)

Conclusion

This compound is a reactive and versatile chemical intermediate with a well-defined reactivity profile centered around nucleophilic acyl substitution. Its reactions with nitrogen and oxygen nucleophiles provide access to a diverse range of small molecules and polymeric materials. The presence of chlorine atoms not only influences its reactivity but also imparts valuable properties such as flame retardancy to its polymeric derivatives. Furthermore, the phthalimide scaffold derived from this anhydride continues to be an area of interest in the development of new therapeutic agents. This guide provides a foundational understanding of the chemistry of this compound, offering detailed protocols and data to support its application in various fields of chemical research and development.

References

Spectroscopic Profile of 4,5-Dichlorophthalic Anhydride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4,5-dichlorophthalic anhydride (B1165640) (C₈H₂Cl₂O₃), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

4,5-Dichlorophthalic anhydride is a chlorinated aromatic anhydride widely used in the preparation of dyes, pigments, polymers, and pharmaceuticals. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables provide a quantitative summary of the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 8.13 | s | CDCl₃ |

Note: The presence of a single peak is due to the symmetrical nature of the molecule, where both protons on the aromatic ring are chemically equivalent.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 160.7 | Carbonyl (C=O) | DMSO-d₆ |

| 139.9 | Aromatic C-Cl | DMSO-d₆ |

| 130.4 | Aromatic C-H | DMSO-d₆ |

| 127.9 | Aromatic C-C(O) | DMSO-d₆ |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1850 - 1750 | Strong | C=O stretch (anhydride) |

| 1600 - 1450 | Medium | C=C stretch (aromatic) |

| 1300 - 1200 | Strong | C-O-C stretch (anhydride) |

| 850 - 750 | Strong | C-Cl stretch |

Note: Specific peak values can vary slightly based on the sample preparation and instrument.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 216 | M⁺ | Molecular ion |

| 172 | High | [M-CO₂]⁺ |

| 174 | High | Isotopic peak of [M-CO₂]⁺ |

| 144 | Medium | [M-CO₂-CO]⁺ |

| 109 | Medium | [C₅H₁Cl]⁺ |

| 74 | Medium | [C₃H₂O₂]⁺ |

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher, is recommended for optimal resolution.

-

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

For ¹³C NMR, dissolve approximately 20-30 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra using a standard pulse program.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse program to simplify the spectrum.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H; DMSO-d₆: δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Sample Preparation:

-

Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)

-

Instrument: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS), is typically used.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Data Acquisition: Introduce the sample into the ion source. The standard electron energy for EI is 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Logical Relationships in Spectral Analysis

The following diagram illustrates the workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

A Technical Guide to 4,5-Dichlorophthalic Anhydride for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,5-Dichlorophthalic Anhydride (B1165640), a key chemical intermediate with significant potential in the development of novel therapeutics. This document outlines its commercial availability, chemical properties, and its utility as a scaffold in synthetic chemistry. Furthermore, it details experimental protocols for the synthesis of derivatives and for the biological evaluation of their activity, particularly focusing on pathways relevant to immunomodulation and anti-angiogenesis.

Executive Summary

4,5-Dichlorophthalic anhydride is a halogenated aromatic anhydride that serves as a versatile building block in organic synthesis. Its reactivity makes it a valuable starting material for creating a diverse range of molecules, particularly those containing the phthalimide (B116566) functional group. The phthalimide scaffold is of significant interest in medicinal chemistry, most notably as the core structure of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs. These drugs have demonstrated profound therapeutic effects in treating cancers and inflammatory diseases by modulating key biological pathways, including those involving Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF). This guide provides the technical information necessary for researchers to explore the potential of this compound in developing next-generation therapeutics.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of suppliers, catering to both laboratory-scale research and larger, industrial-scale needs.[1][2] The availability in various quantities allows for a seamless transition from initial research to process development and scale-up.

Major Suppliers

A non-exhaustive list of suppliers for research and bulk quantities is provided below. Pricing is subject to change and is dependent on quantity and purity.

| Supplier | Product Name | Purity | Available Quantities |

| Thermo Scientific Chemicals | This compound, 98% | ≥97.5% (HPLC) | 5 g, 25 g |

| Santa Cruz Biotechnology | 4,5-Dichlorophthalic, anhydride | Research Grade | Inquire |

| ChemicalBook | This compound | 95% - 99%+ | kg Quantities |

| Nordmann | This compound | Industrial Grade | Bulk Inquire |

| Alfa Chemistry | This compound | 96% | g to kg Quantities |

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 942-06-3 |

| Molecular Formula | C₈H₂Cl₂O₃ |

| Molecular Weight | 217.00 g/mol |

| Appearance | White to yellow to grey crystalline powder |

| Melting Point | 185°C to 189°C |

| Purity (Typical) | 98%+ |

Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a precursor to substituted phthalimides. The phthalimide ring system is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. The chlorine substituents on the aromatic ring of this compound can influence the electronic properties and metabolic stability of the final compounds, and provide synthetic handles for further chemical modification.

Derivatives of cyclic anhydrides, such as phthalic anhydride, are known to possess a wide range of biological activities, including antiviral, antitumor, immunomodulatory, cytotoxic, and antimicrobial properties.

Relevance to Immunomodulatory Drugs (IMiDs)

The most prominent examples of phthalimide-containing drugs are thalidomide and its more potent and safer analogs, lenalidomide (B1683929) and pomalidomide. These drugs function by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of specific target proteins. This action results in potent anti-inflammatory, anti-angiogenic, and anti-proliferative effects. The mechanism of action for these drugs is heavily tied to the modulation of TNF-α and VEGF signaling pathways. Given this precedent, this compound is an attractive starting material for the synthesis of novel thalidomide analogs with potentially improved or differentiated activity.

Key Biological Signaling Pathways

The development of derivatives from this compound should be guided by an understanding of the key signaling pathways they are likely to modulate. Based on the activity of analogous compounds, the TNF-α and VEGF pathways are of primary interest.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR1), can trigger signaling cascades that lead to either cell survival and inflammation (via NF-κB and MAPK activation) or apoptosis (via caspase activation). Dysregulation of TNF-α signaling is implicated in numerous inflammatory diseases and cancers. IMiDs are known to inhibit the production of TNF-α.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels. While essential for normal physiological processes, angiogenesis is also a hallmark of cancer, as tumors require a blood supply to grow and metastasize. The VEGF signaling pathway is initiated by the binding of VEGF to its receptors (VEGFRs) on endothelial cells, which activates downstream pathways like Ras/MAPK and PI3K/Akt, leading to cell proliferation, migration, and survival.

References

The Genesis of a Core Moiety: An In-depth Technical Guide to the Discovery and History of Dichlorophthalic Anhydrides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophthalic anhydrides, a class of chlorinated aromatic compounds, represent a cornerstone in the synthesis of a wide array of functional materials and pharmaceuticals. Their rigid backbone and reactive anhydride (B1165640) group, influenced by the electronic effects of the chlorine substituents, make them versatile precursors for high-performance polymers, pigments, and various bioactive molecules. This technical guide delves into the historical discovery and seminal synthetic routes of the primary isomers of dichlorophthalic anhydride, providing a foundational understanding for researchers and professionals in the chemical and pharmaceutical sciences. The document outlines the initial forays into their synthesis, presents key physical data for comparative analysis, and details the classical experimental protocols that paved the way for modern synthetic methodologies.

Historical Discovery and Key Contributors

The late 19th and early 20th centuries marked a period of intense exploration in aromatic chemistry, with the chlorination of phthalic anhydride being a subject of significant interest. Early methods often resulted in mixtures of chlorinated products that were challenging to separate and characterize.

A pivotal moment in the history of dichlorophthalic anhydrides came in 1909, when Villiger published his work on the direct chlorination of phthalic anhydride. This research provided the first systematic synthesis of three of the four possible dichlorophthalic acid isomers: 3,4-, 3,6-, and 4,5-dichlorophthalic acid. These acids could then be readily converted to their corresponding anhydrides.

Shortly thereafter, in 1910, Arthur William Crossley and Gertrude Holland Wren of the Pharmaceutical Society of Great Britain detailed the synthesis and confirmed the constitution of the fourth isomer, 3,5-dichloro-o-phthalic acid.[1] Their work completed the initial discovery of this fundamental class of compounds.

These pioneering efforts laid the groundwork for subsequent research and the development of more refined and selective synthetic methods for producing individual dichlorophthalic anhydride isomers.

Quantitative Data of Dichlorophthalic Anhydride Isomers

The physical properties of the dichlorophthalic anhydride isomers are crucial for their purification, characterization, and application in synthesis. The following table summarizes the key quantitative data for the four primary isomers.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,4-Dichlorophthalic anhydride | C₈H₂Cl₂O₃ | 217.01 | 123-125 | Not readily available |

| 3,5-Dichlorophthalic anhydride | C₈H₂Cl₂O₃ | 217.01 | 89 | Not readily available |

| 3,6-Dichlorophthalic anhydride | C₈H₂Cl₂O₃ | 217.01 | 188-190[2] | 339.1 (rough estimate)[3] |

| 4,5-Dichlorophthalic anhydride | C₈H₂Cl₂O₃ | 217.01 | 185-187[1] | 313[1] |

Note: The boiling points for 3,4- and 3,5-dichlorophthalic anhydride are not consistently reported in readily accessible literature. A general boiling range for "dichlorophthalic anhydride" has been reported as 170-175 °C at 6 Torr.[4]

Experimental Protocols from Seminal Literature

The following protocols are based on the classical methods described in the foundational papers by Villiger and Crossley & Holland, providing insight into the early synthetic techniques.

Synthesis of 3,4-, 3,6-, and 4,5-Dichlorophthalic Acids (Villiger, 1909)

This method describes the direct chlorination of phthalic anhydride, leading to a mixture of dichlorinated isomers.

-

Materials: Phthalic anhydride, fuming sulfuric acid (oleum), iodine (as a catalyst), chlorine gas.

-

Procedure:

-

Phthalic anhydride is dissolved in fuming sulfuric acid.

-

A catalytic amount of iodine is added to the solution.

-

Chlorine gas is bubbled through the mixture. The reaction temperature and duration are controlled to promote dichlorination.

-

Upon completion, the reaction mixture is worked up to isolate the mixture of dichlorophthalic acids. This typically involves pouring the mixture onto ice, followed by filtration and washing of the precipitated acids.

-

Separation of the isomers is then carried out through fractional crystallization or other classical separation techniques.

-

The isolated dichlorophthalic acids are subsequently converted to their respective anhydrides by heating, often with a dehydrating agent like acetic anhydride.

-

Synthesis of 3,5-Dichloro-o-phthalic Acid (Crossley and Holland, 1910)

This protocol outlines a more targeted synthesis of the 3,5-isomer, starting from 3,5-dichloro-o-xylene.[1]

-

Materials: 3,5-dichloro-o-xylene, dilute nitric acid.

-

Procedure:

-

3,5-dichloro-o-xylene is subjected to oxidation using dilute nitric acid.

-

The reaction mixture is heated to drive the oxidation of the methyl groups to carboxylic acids.

-

After the reaction is complete, the solution is cooled to allow for the crystallization of 3,5-dichloro-o-phthalic acid.

-

The crude acid is then purified by recrystallization.

-

The purified 3,5-dichloro-o-phthalic acid is converted to 3,5-dichlorophthalic anhydride by heating, which causes intramolecular dehydration. The anhydride has a reported melting point of 89 °C.[1]

-

Logical Evolution of Synthesis

The historical development of the synthesis of dichlorophthalic anhydrides showcases a logical progression from less selective to more specific methodologies. The following diagram illustrates this evolution.

Caption: Historical progression of dichlorophthalic anhydride synthesis.

Conclusion

The discovery and initial synthesis of dichlorophthalic anhydrides by pioneering chemists such as Villiger, Crossley, and Holland at the turn of the 20th century provided the chemical sciences with a valuable and versatile class of building blocks. Their early work, characterized by both broad-stroke chlorination and targeted synthetic strategies, laid the essential groundwork for the subsequent development of these compounds. For modern researchers in drug development and materials science, an understanding of this historical context and the fundamental properties of these isomers is invaluable for the rational design and synthesis of novel functional molecules. The detailed experimental protocols from this era not only offer a glimpse into the laboratory practices of the past but also highlight the ingenuity required to isolate and characterize these foundational chemical entities.

References

Theoretical Studies of 4,5-Dichlorophthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies on 4,5-Dichlorophthalic anhydride (B1165640) and its derivatives. The document focuses on the molecular structure, electronic properties, and vibrational analysis, underpinned by Density Functional Theory (DFT) calculations. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, materials science, and drug development.

Core Concepts in Theoretical Analysis

Theoretical studies of molecules like 4,5-Dichlorophthalic anhydride provide crucial insights into their reactivity, stability, and potential interactions with biological targets. Computational methods, particularly DFT, are powerful tools for predicting molecular properties and guiding experimental work. Key areas of investigation include:

-

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

-

Vibrational Analysis: Calculating the vibrational frequencies (e.g., FT-IR and Raman spectra) to understand the molecule's dynamic behavior and to confirm its structure.

-

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability.

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation

The following tables summarize key physical, chemical, and computed properties of this compound and a representative derivative, 2-Acetyl-5,6-dichloroisoindoline-1,3-dione (Compound 2 from Al-Salahi et al., 2022), which is synthesized from this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₂Cl₂O₃ | PubChem[1] |

| Molecular Weight | 217.00 g/mol | PubChem[1] |

| IUPAC Name | 5,6-dichloro-2-benzofuran-1,3-dione | PubChem[1] |

| CAS Number | 942-06-3 | PubChem[1] |

| Canonical SMILES | C1=C2C(=CC(=C1Cl)Cl)C(=O)OC2=O | PubChem[1] |

| InChI Key | ULSOWUBMELTORB-UHFFFAOYSA-N | PubChem[1] |

Table 2: Calculated Quantum Chemical Properties of 2-Acetyl-5,6-dichloroisoindoline-1,3-dione

| Parameter | Symbol | Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.100 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.868 eV |

| HOMO-LUMO Energy Gap | ΔE | 5.232 eV |

| Ionization Potential | IP | 8.100 eV |

| Electron Affinity | EA | 2.868 eV |

| Hardness | η | 2.616 |

| Softness | S | 0.382 |

| Electronegativity | χ | 5.484 |

| Chemical Potential | μ | -5.484 |

| Electrophilicity Index | ω | 5.748 |

Data for Compound 2, a derivative of this compound, calculated at the B3LYP/6-311G(d,p) level of theory.[2]

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for 2-Acetyl-5,6-dichloroisoindoline-1,3-dione

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Band Assignment (% PED) |

| 434 | 451 | τHCCC (64) |

| 521 | 556 | βCCC+CCO (10) |

| 587 | 591 | βCCCl+CCO+CNC (59) |

| 617 | 607 | βCCC (30) |

| 733 | 736 | βCCC (29) |

| 770 | 762 | βOCC (10) |

| 802 | 840 | βCCC+CCCl+CCO (43) |

Frequencies for Compound 2, a derivative of this compound, were calculated using the B3LYP/6–311G(d, p) method and scaled by a factor of 0.96050.[2]

Experimental and Computational Protocols

The theoretical data presented in this guide are based on methodologies reported in the scientific literature, primarily from the work of Al-Salahi et al. (2022).[2]

Computational Details

Software: Gaussian 09W program package was utilized for all DFT calculations.[2] GaussView 6.0 was used for molecular visualization, building input files, and analyzing output.[2] The VEDA 4 software was employed for Potential Energy Distribution (PED) analysis of the vibrational modes.[2]

Methodology:

-

Geometry Optimization: The molecular structures were optimized in the ground state using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.[2]

-

Basis Set: The 6-311G(d,p) basis set was employed for all atoms.[2]

-

Vibrational Frequencies: Harmonic vibrational frequencies were calculated at the same level of theory (B3LYP/6-311G(d,p)) to confirm that the optimized structures correspond to local minima on the potential energy surface and for comparison with experimental spectra.[2] The calculated frequencies were uniformly scaled to better match experimental values.[2]

-

Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) were also calculated at the B3LYP/6-311G(d,p) level of theory.[2]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the theoretical study of this compound and its derivatives.

Caption: Molecular structure of this compound.

Caption: A typical workflow for the theoretical analysis of a molecule.

Caption: The relationship between frontier molecular orbitals and chemical reactivity.

Conclusion

The theoretical investigation of this compound and its derivatives through computational methods like DFT provides a fundamental understanding of their molecular and electronic properties. This in-depth technical guide summarizes the key theoretical concepts, presents available quantitative data, and outlines the standard computational protocols. The provided visualizations further clarify the molecular structure, analytical workflow, and the correlation between electronic structure and chemical reactivity. This information is critical for the rational design of new molecules with desired properties in the fields of drug discovery and materials science. Further research focusing on the standalone this compound molecule would be beneficial to build upon the foundational knowledge provided by studies on its derivatives.

References

Unlocking the Therapeutic Potential of 4,5-Dichlorophthalic Anhydride: A Technical Guide to Future Research

For Immediate Release

This technical guide outlines promising research avenues for 4,5-dichlorophthalic anhydride (B1165640), a versatile chemical intermediate with significant potential in drug discovery and development. The document is intended for researchers, scientists, and drug development professionals interested in exploring novel therapeutic agents. While direct biological activity data for derivatives of 4,5-dichlorophthalic anhydride is emerging, this guide leverages established knowledge of related phthalimide (B116566) compounds to propose targeted areas of investigation, complete with detailed synthetic protocols and conceptual experimental workflows.

Introduction: The Promise of a Privileged Scaffold

This compound is a halogenated aromatic anhydride that serves as a valuable starting material for the synthesis of a diverse range of chemical entities. Its reactivity, particularly towards nucleophiles, allows for the straightforward creation of derivatives such as phthalimides and dicarboxylic acids.[1][2] The phthalimide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The presence of chlorine atoms on the benzene (B151609) ring of this compound can significantly influence the physicochemical properties of its derivatives, potentially enhancing their biological activity, metabolic stability, and binding affinity to therapeutic targets.

This guide explores key potential research areas for derivatives of this compound, providing a roadmap for the systematic investigation of their therapeutic utility.

Potential Research Areas and Therapeutic Targets

Based on the known biological activities of phthalimide-containing compounds, the following areas represent high-priority targets for the investigation of this compound derivatives:

Anticancer Activity

Phthalimide derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of angiogenesis, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[6][7][8] A particularly promising avenue for exploration is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in tumor progression and metastasis.[9]

Proposed Research Workflow for Anticancer Activity Screening:

Caption: Proposed experimental workflow for the evaluation of anticancer activity.

TGF-β Signaling Pathway Inhibition:

Caption: Inhibition of the TGF-β signaling pathway by a hypothetical derivative.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Phthalimide derivatives have shown promising activity against a range of bacteria and fungi.[10][11][12] The hydrophobic nature of the phthalimide ring is thought to facilitate passage through microbial cell membranes.[10]

Potential Research Targets:

-

Antibacterial: Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Escherichia coli.

-

Antifungal: Candida albicans, Aspergillus fumigatus.

Antiviral Activity

Certain phthalimide derivatives have demonstrated inhibitory activity against various viruses, including Herpes Simplex Virus.[2] Research in this area could focus on screening derivatives against a panel of clinically relevant viruses.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Phthalimide derivatives, including the well-known thalidomide (B1683933) and its analogs, possess potent immunomodulatory and anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α).[13]

Synthesis and Experimental Protocols

General Synthesis of 4,5-Dichlorophthalimide Derivatives

The synthesis of N-substituted 4,5-dichlorophthalimides can be readily achieved through the reaction of this compound with a primary amine in a suitable solvent, such as glacial acetic acid, under reflux conditions.[1]

General Procedure:

-

Dissolve this compound (1 equivalent) in glacial acetic acid.

-

Add the desired primary amine (1-1.2 equivalents).

-

Reflux the reaction mixture for 4-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with water and a suitable organic solvent (e.g., diethyl ether).

-

Purify the product by recrystallization or column chromatography.

Synthesis of Dicarboxylic Acid Derivatives

Reaction of this compound with nucleophiles can also lead to the opening of the anhydride ring to form dicarboxylic acid derivatives.[1]

Example: Reaction with Thiosemicarbazide (B42300): [1]

-

Dissolve this compound (1 mmol) in boiling glacial acetic acid (15 mL).

-

Add thiosemicarbazide (1.5 mmol).

-

Reflux the reaction mixture for 6 hours.

-

Cool the mixture and collect the resulting solid by filtration.

-

Wash the solid with water and diethyl ether to yield 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid.

Hypothetical Biological Activity Data

The following tables present hypothetical quantitative data to illustrate the expected outcomes of biological screening and to serve as a template for data presentation. It is crucial to note that this data is illustrative and not based on published experimental results for this compound derivatives.

Table 1: Hypothetical Anticancer Activity of 4,5-Dichlorophthalimide Derivatives

| Compound ID | Derivative Substitution | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| DCPA-01 | N-phenyl | 15.2 | 21.8 | 35.4 |

| DCPA-02 | N-(4-chlorophenyl) | 8.7 | 12.5 | 19.1 |

| DCPA-03 | N-(4-methoxyphenyl) | 12.1 | 18.9 | 28.3 |

| DCPA-04 | N-benzyl | 25.6 | 38.4 | >50 |

| Doxorubicin | (Reference) | 0.8 | 1.2 | 1.5 |

Table 2: Hypothetical Antimicrobial Activity of 4,5-Dichlorophthalimide Derivatives

| Compound ID | Derivative Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| DCPA-05 | N-(2-aminoethyl) | 16 | 32 | 64 |

| DCPA-06 | N-(4-pyridyl) | 8 | 16 | 32 |

| DCPA-07 | N-(thiazol-2-yl) | 4 | 8 | 16 |

| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A |

| Fluconazole | (Reference) | N/A | N/A | 8 |

Future Directions and Drug Development Considerations

Promising lead compounds identified through the proposed screening funnels should be subjected to further preclinical development. This includes:

-

Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.

-

Pharmacokinetic Profiling (ADME): To assess absorption, distribution, metabolism, and excretion properties.

-

In Vivo Efficacy Studies: Using relevant animal models of disease.

-

Toxicology Studies: To evaluate the safety profile of lead candidates.

The investigation of drug-drug interaction potential, particularly with cytochrome P450 enzymes, is also a critical step in the preclinical evaluation of new chemical entities.[14]

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its versatile chemistry allows for the creation of a wide array of derivatives, and the established biological importance of the phthalimide scaffold provides a strong rationale for exploring their potential in oncology, infectious diseases, and inflammatory conditions. The systematic approach outlined in this guide, from targeted synthesis to mechanistic studies, offers a clear path forward for unlocking the full therapeutic potential of this intriguing class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. biomedgrid.com [biomedgrid.com]

- 3. researchgate.net [researchgate.net]

- 4. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Derivatives from 4,5-Dichlorophthalic Anhydride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various chemical derivatives from 4,5-dichlorophthalic anhydride (B1165640). This versatile starting material is a key building block in the preparation of a wide range of compounds, including phthalonitriles, phthalimides, and dicarboxylic acids, which have applications in materials science, pharmaceuticals, and agrochemicals.[1][2] The protocols outlined below are based on established literature procedures and are intended to be a comprehensive guide for laboratory synthesis.

Synthesis of 4,5-Dichlorophthalonitrile

4,5-Dichlorophthalonitrile is a crucial intermediate for the synthesis of phthalocyanines, which have significant applications in solar cell materials, nonlinear optical materials, and information recording media.[3] The synthesis is a multi-step process starting from 4,5-dichlorophthalic acid.

Experimental Protocol

Step 1: Synthesis of 4,5-Dichlorophthalic Anhydride from 4,5-Dichlorophthalic Acid

-

Dissolve 4.7 g (20 mmol) of 4,5-dichlorophthalic acid in 15-20 mL of acetic anhydride.[3]

-

Reflux the mixture at 140°C for 3 hours.[3]

-

Cool the reaction mixture to room temperature.[3]

-

Filter the crystalline product and wash it three times with a plentiful amount of ether.[3]

-

Dry the product to obtain this compound.[3]

Step 2: Synthesis of 4,5-Dichlorophthalic Amide from this compound

-

Dissolve 2.17 g (10 mmol) of this compound in 4 mL of formamide.[3]

-

Reflux the mixture at 160°C for 3 hours.[3]

-

While still hot, pour the reaction mixture into a larger flask and allow it to cool to room temperature.[3]

-

Add 50 mL of 25% ammonia (B1221849) solution and stir for 24 hours.[3]

-

Add an additional 20 mL of 25% ammonia solution and continue stirring for another 24 hours.[3]

-

Filter the precipitate, wash thoroughly with distilled water, and then with ether.[3]

-

Dry the product to yield 4,5-dichlorophthalic amide.[3]

Step 3: Synthesis of 4,5-Dichlorophthalonitrile from 4,5-Dichlorophthalic Amide

-

Add 1.165 g (5 mmol) of 4,5-dichlorophthalic amide to 10 mL of N,N-dimethylformamide (DMF) and dissolve it completely.[3]

-

In an ice bath, slowly add 7 mL of POCl₃ dropwise over approximately 1 hour.[3]

-